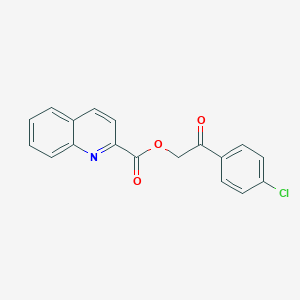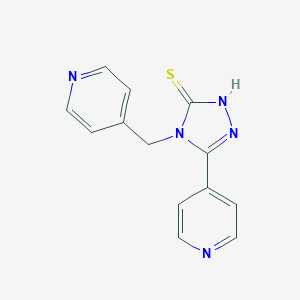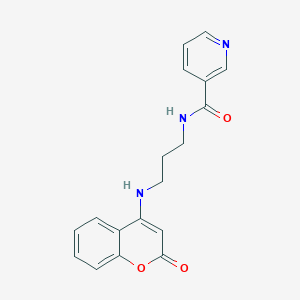
2-(4-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(4-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate” is a chemical compound with the molecular formula C24H16ClNO3 . It is a complex organic compound that contains a quinoline ring, which is a heterocyclic compound with a wide range of biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “this compound”, can be achieved through various methods. One common method involves the use of microwave-assisted synthesis, which has been shown to increase yield and shorten reaction time compared to conventional methods . The synthesis involves the reaction of aromatic compounds with quinoline-2-carboxylates .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques, including FT-IR and FT-Raman . These techniques allow for the identification of different functional groups and the overall structure of the molecule .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex due to the presence of multiple functional groups. For instance, the compound can undergo dehydrogenative coupling reactions under certain conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various computational methods. For instance, the compound has a molecular weight of 401.8 g/mol, and it has a complexity of 569 . Other computed properties include a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, and a rotatable bond count of 6 .
Future Directions
The future directions for research on “2-(4-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate” could involve further exploration of its biological activities and potential applications. For instance, quinoline derivatives are known to exhibit a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and antiplatelet activities . Therefore, “this compound” could be further studied for these potential activities.
Mechanism of Action
Target of Action
It is known that quinoline-2-carboxylate derivatives, such as quinclorac, show high specificity towards the afb5–aux/iaa co-receptor . This suggests that 2-(4-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate may also interact with similar targets.
Mode of Action
Quinoline-2-carboxylate derivatives are known to interact with their targets, leading to changes in cellular and molecular functions . The specific interactions and resulting changes for this compound would need further investigation.
Biochemical Pathways
Quinoline-2-carboxylate derivatives are known to be involved in auxin signaling pathways, which regulate almost every aspect of plant growth and development .
Result of Action
Quinoline-2-carboxylate derivatives are known to have various biological activities, suggesting that this compound may also have significant molecular and cellular effects .
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] quinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3/c19-14-8-5-13(6-9-14)17(21)11-23-18(22)16-10-7-12-3-1-2-4-15(12)20-16/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAWEVDNFCRGGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(3-hydroxypropyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B508673.png)
![4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one](/img/structure/B508675.png)
![3-[3-[(2-chlorobenzyl)sulfanyl]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B508677.png)
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-2H-chromen-2-one](/img/structure/B508678.png)
![4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B508680.png)

![4-{[3-(1-piperidinyl)propyl]amino}-2H-chromen-2-one](/img/structure/B508686.png)
![N-{2-[(3,4-dimethoxybenzoyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508688.png)
![N-(2-{[(2-chloro-3-pyridinyl)carbonyl]amino}ethyl)-2-quinolinecarboxamide](/img/structure/B508690.png)

![N-{2-[(3-pyridinylcarbonyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508692.png)
![N-{2-[(4-methylpentanoyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508693.png)
![N-[2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)ethyl]quinoline-2-carboxamide](/img/structure/B508697.png)
